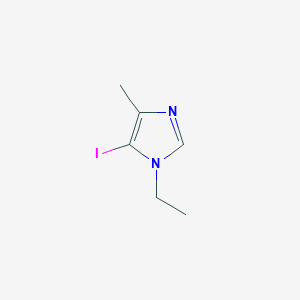

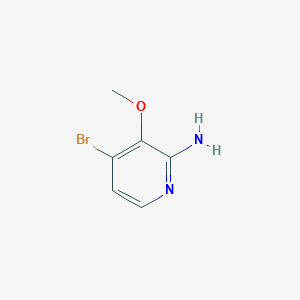

![molecular formula C20H18N4O4S B2634308 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide CAS No. 896378-72-6](/img/structure/B2634308.png)

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide, also known as MTT-NEt2, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. MTT-NEt2 has been studied for its ability to inhibit the activity of certain enzymes and its potential use as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis and Characterization

- Microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, including derivatives of the compound , demonstrated potential as anti-breast cancer agents. These derivatives were synthesized using both thermal heating and microwave irradiation and showed promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).

- A study on the synthesis and characterization of derivatives of the compound, focusing on their electrochemical and electrochromic properties, was conducted. The introduction of different acceptor groups and copolymerization affected these properties, indicating potential applications in materials science (Hu et al., 2013).

Anticancer Research

- Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound, revealed moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

- A study on celecoxib derivatives, which include structurally similar compounds, showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their biological activities, showing promise in therapeutic applications (Küçükgüzel et al., 2013).

Molecular Interaction Studies

- An investigation into the interaction of human serum albumin with a similar compound, Ethyl 2-[2-(dimethylamino)-4-(4-nitrophenyl)-1,3-thiazole-5-yl]-2-oxoacetate, was conducted. The study used isothermal titration and UV-visible spectrophotometry, providing insights into the binding process and potential applications in drug delivery systems (Moghadam et al., 2017).

Mechanism of Action

Target of action

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . Nitrophenyl compounds are often used in the development of drugs due to their ability to form stable covalent bonds with amino acid residues in target proteins .

Mode of action

The mode of action of thiazole and nitrophenyl compounds depends on their specific chemical structure and the target they interact with. Thiazoles can interact with a variety of biological targets, including enzymes, receptors, and DNA, leading to various biological effects . Nitrophenyl compounds can form covalent bonds with target proteins, potentially altering their function .

Biochemical pathways

Thiazoles and nitrophenyl compounds can affect a wide range of biochemical pathways depending on their specific targets. For example, some thiazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The ADME properties of “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide” or “N1-(4-nitrophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide” would depend on its specific chemical structure. Generally, thiazoles and nitrophenyl compounds can be designed to have favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide” or “N1-(4-nitrophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide” would depend on its specific targets and mode of action. Thiazoles and nitrophenyl compounds can have a wide range of effects, including inhibiting enzyme activity, blocking receptor signaling, and interfering with DNA replication .

Action environment

The action, efficacy, and stability of “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide” or “N1-(4-nitrophenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-13-2-4-14(5-3-13)20-23-16(12-29-20)10-11-21-18(25)19(26)22-15-6-8-17(9-7-15)24(27)28/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSCNCSWDTXOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/no-structure.png)

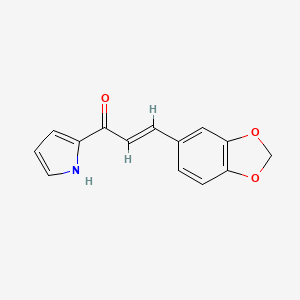

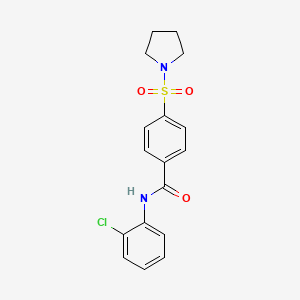

![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2634227.png)

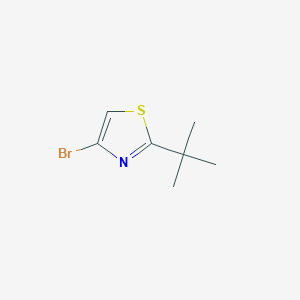

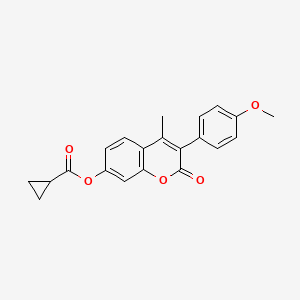

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2634230.png)

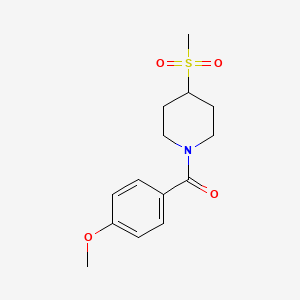

![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)

![1,3-Benzodioxol-5-yl-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2634234.png)

![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)

![1-chloro-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene](/img/structure/B2634247.png)